4,7-Dibromo-8-methyl-2-propylquinoline

Description

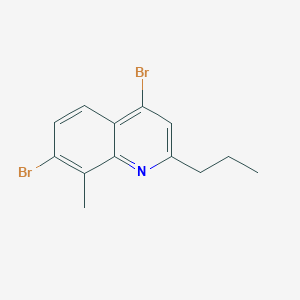

4,7-Dibromo-8-methyl-2-propylquinoline is a halogenated quinoline derivative with a molecular structure characterized by bromine atoms at the 4- and 7-positions, a methyl group at the 8-position, and a propyl chain at the 2-position of the quinoline core.

Properties

CAS No. |

1189106-93-1 |

|---|---|

Molecular Formula |

C13H13Br2N |

Molecular Weight |

343.06 g/mol |

IUPAC Name |

4,7-dibromo-8-methyl-2-propylquinoline |

InChI |

InChI=1S/C13H13Br2N/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

LBPRBVFGIXUWSG-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)Br |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences and Implications

Halogen Position and Reactivity: The 4,7-dibromo substitution in the target compound contrasts with 6,8-dibromo (4d) and 5,7-dibromo () analogs. 4,7-Dichloroquinoline highlights the role of halogen identity: chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce intermolecular halogen bonding, a critical factor in crystal engineering .

Functional Group Influence: The 8-methyl-2-propyl groups in the target compound enhance lipophilicity compared to 4d’s methoxy and aryl substituents, which could improve membrane permeability in drug design . The hydroxyl group in 5,7-Dibromo-2-methylquinolin-8-ol enables strong O–H∙∙∙N hydrogen bonding (2.707 Å), absent in the target compound. Such interactions dictate crystal packing and solubility .

Synthetic Pathways: Compound 4d is synthesized via iodine-mediated cyclization, whereas 5,7-Dibromo-2-methylquinolin-8-ol employs NaHCO3-buffered bromination. The target compound’s synthesis remains unspecified, but alkylation at the 2-position may require tailored protocols .

Intermolecular Interactions and Crystal Packing

- Halogen Bonding: In 5,7-Dibromo-2-methylquinolin-8-ol, Br∙∙∙Br interactions (3.628 Å) connect dimers, while π-stacking is absent due to 4.1 Å interplanar distances. The target compound’s 4,7-bromo arrangement may favor similar halogen interactions but with distinct geometry .

- Hydrogen Bonding: The hydroxyl group in ’s compound drives dimerization, whereas the target compound’s lack of H-bond donors may result in weaker intermolecular forces, affecting crystallinity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4,7-Dibromo-8-methyl-2-propylquinoline, and what structural insights do they provide?

- Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹, C-H vibrations for methyl/propyl groups).

- NMR Spectroscopy :

- ¹H NMR : Reveals proton environments (e.g., methyl groups at δ ~2.5–3.0 ppm, propyl chain splitting patterns).

- ¹³C NMR : Assigns carbon types (quinoline carbons, brominated aromatic carbons at δ ~120–140 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (M⁺ peak at m/z ~345–350 for C₁₃H₁₃Br₂N) and fragmentation patterns (e.g., loss of Br substituents).

- Cross-validation of these methods ensures structural accuracy .

Q. What synthetic routes are available for this compound, and what are their limitations?

- Answer :

- Bromination of 8-Methyl-2-propylquinoline : Use Br₂ in a polar solvent (e.g., DCM or acetic acid) under controlled temperature (0–25°C). Monitor regioselectivity to avoid over-bromination .

- Limitations :

- Competing side reactions (e.g., oxidation of propyl groups).

- Low yields (<50%) due to steric hindrance from the methyl and propyl substituents.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Advanced Research Questions

Q. How do the bromine substituents at positions 4 and 7 influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- Bromine’s electronegativity activates the quinoline ring for substitution.

- Kinetic vs. Thermodynamic Control :

- 4-Bromine : More reactive due to lower steric hindrance, favoring SN2 mechanisms with amines/thiols.

- 7-Bromine : Steric shielding from the methyl group at position 8 slows reactivity, requiring higher temperatures (80–100°C) .

- Example : Substitution with piperazine yields derivatives with enhanced solubility for biological assays .

Q. What crystallographic techniques elucidate the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

- Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles (quinoline planarity).

- Intermolecular Interactions :

- Halogen Bonding : Br···N contacts (~3.6 Å) stabilize crystal packing.

- C-H···π Interactions : Propyl chains engage in van der Waals interactions with adjacent aromatic rings.

- These interactions influence melting points and solubility .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Answer :

- Systematic Variability Analysis :

- Compare MIC (Minimum Inhibitory Concentration) values across bacterial strains using standardized protocols (CLSI guidelines).

- Control for solvent effects (e.g., DMSO vs. aqueous buffers).

- Case Study : Discrepancies in antifungal activity may arise from differential membrane permeability in Candida vs. Aspergillus species .

Q. What computational methods predict the impact of methyl and propyl substituents on the compound’s binding affinity to cytochrome P450 enzymes?

- Answer :

- Docking Simulations (AutoDock Vina) : Model interactions between the propyl chain and hydrophobic enzyme pockets.

- MD Simulations (GROMACS) : Assess conformational stability of the methyl group during binding.

- Key Finding : The methyl group at position 8 reduces binding entropy, enhancing inhibitory potency compared to unsubstituted analogs .

Methodological Tables

Table 1 : Key Synthetic Parameters for Bromination Reactions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes Br₂ solubility |

| Temperature | 0–5°C | Reduces side products |

| Reaction Time | 4–6 hours | Balances conversion vs. degradation |

| Purification Method | Column Chromatography | Isomers separated at Rf = 0.3–0.5 |

| Data derived from . |

Table 2 : Comparative Bioactivity of Quinoline Derivatives

| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.5 (S. aureus) |

| 4,5-Dibromo-8-methylquinoline | 18.9 ± 2.1 | 15.0 (E. coli) |

| 8-Hydroxyquinoline | >50 | 25.0 (P. aeruginosa) |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.